[1'-13C]2'-deoxycytidine monohydrate
Description
Significance of Stable Isotope Tracers in Biological Systems
Stable isotope tracers are powerful tools in metabolic research, offering a window into the dynamic processes of living organisms. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for a wide range of applications. By introducing a compound labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track its metabolic fate. nih.gov This is typically achieved using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled molecules based on their mass or nuclear spin properties, respectively. nih.govnih.gov
This ability to trace metabolic pathways provides invaluable insights into cellular function, disease pathogenesis, and drug mechanisms. nih.govnih.gov For instance, researchers can quantify the rate of synthesis of macromolecules like DNA, identify novel metabolic pathways, and assess the impact of genetic or environmental changes on cellular metabolism. nih.govnih.gov
Overview of Deoxycytidine's Role in Nucleic Acid Precursor Metabolism
2'-deoxycytidine (B1670253) is a fundamental building block for the synthesis of deoxyribonucleic acid (DNA). researchgate.net As a deoxyribonucleoside, it is a component of the pyrimidine (B1678525) salvage pathway, a crucial metabolic route for the synthesis of DNA precursors. nih.gov In this pathway, deoxycytidine is phosphorylated by the enzyme deoxycytidine kinase (dCK) to form deoxycytidine monophosphate (dCMP). nih.gov
dCMP can then be further phosphorylated to deoxycytidine diphosphate (B83284) (dCDP) and subsequently to deoxycytidine triphosphate (dCTP), one of the four essential precursors for DNA polymerase to synthesize new DNA strands. Alternatively, dCMP can be converted to other DNA precursors, highlighting the central role of deoxycytidine in maintaining the pool of nucleotides necessary for DNA replication and repair. researchgate.net
The use of [1'-13C]2'-deoxycytidine monohydrate allows for the precise tracking of these metabolic transformations.
Research Findings with Labeled Deoxycytidine
The application of ¹³C-labeled deoxycytidine has yielded significant insights into DNA synthesis and related cellular processes. Through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and NMR spectroscopy, researchers can quantify the incorporation of the labeled nucleoside into the DNA of cultured cells or in vivo models. nih.govnih.gov
A key application is in the study of DNA dynamics and drug action. For example, research has utilized stable isotope-labeled nucleosides to monitor the incorporation of anticancer drugs that are analogs of deoxycytidine, such as 5-aza-2'-deoxycytidine. nih.gov By simultaneously measuring the amount of the labeled drug incorporated into DNA and the resulting changes in DNA methylation, scientists can establish a direct link between drug exposure and its biological effect. nih.gov
NMR studies using ¹³C-labeled DNA building blocks have also been instrumental in probing the structural dynamics of DNA. nih.govnih.gov By incorporating labeled nucleosides at specific positions within a DNA sequence, researchers can gain detailed information about the conformation and flexibility of the DNA molecule, which is crucial for its interaction with proteins and other molecules. nih.gov
Below are interactive data tables that illustrate the type of data generated in such research.
Table 1: Quantification of [1'-13C]2'-Deoxycytidine Incorporation into Cellular DNA using LC-MS/MS
This table represents hypothetical data from an experiment where cells are incubated with [1'-13C]2'-deoxycytidine for different time periods. The amount of labeled deoxycytidine incorporated into the DNA is then quantified.
| Incubation Time (hours) | [1'-13C]dCyd Incorporated (pmol/µg DNA) | Percentage of Total dCyd |
|---|---|---|
| 2 | 15.2 | 1.5% |
| 4 | 35.8 | 3.6% |
| 8 | 78.5 | 7.9% |
| 16 | 155.3 | 15.5% |
| 24 | 240.1 | 24.0% |
Table 2: NMR Chemical Shift Changes Upon Incorporation of [1'-13C]2'-Deoxycytidine into a DNA Oligonucleotide
This table shows representative ¹³C NMR chemical shift data for the C1' position of deoxycytidine in a DNA oligonucleotide, comparing the natural abundance signal with the signal from the incorporated labeled nucleoside.
| Sample | C1' Chemical Shift (ppm) | Signal Intensity (Arbitrary Units) |
|---|---|---|
| Unlabeled DNA | 85.4 | 1.1 |
| [1'-13C]dCyd Labeled DNA | 85.4 | 98.5 |
These tables demonstrate the quantitative and precise nature of the data that can be obtained using this compound, providing a powerful means to investigate the complex and vital processes of nucleic acid metabolism.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 13c 2 Deoxycytidine Monohydrate
Chemical Synthesis Methodologies for Site-Specific ¹³C-Labeling
The chemical synthesis of nucleosides with a ¹³C label at the 1'-position of the sugar moiety presents a significant challenge due to the need for stereoselectivity and regioselectivity. The primary approach involves starting with a correspondingly labeled sugar, such as D-[1-¹³C]ribose or a derivative thereof. nih.gov
A common strategy begins with the synthesis of D-[1-¹³C]ribose, which can then be converted to the desired 2'-deoxynucleoside. nih.gov The synthesis of the labeled sugar itself can be complex, often involving multiple steps. Once the labeled 2-deoxyribose is obtained, it is typically activated, for instance, by conversion to a glycosyl halide or acetate. This activated sugar is then coupled with a protected cytosine base in a glycosylation reaction. The stereochemical outcome of this coupling is critical, with the goal being the formation of the biologically active β-anomer. nih.gov
Key steps in a representative chemical synthesis of a 1'-¹³C-labeled deoxynucleoside are outlined below:
| Step | Description | Key Considerations |
| 1. Preparation of Labeled Precursor | Synthesis of D-[1-¹³C]-2-deoxyribose from a commercially available ¹³C-labeled starting material. | Stereocontrol during the synthesis is crucial to obtain the correct sugar isomer. |
| 2. Protection of Sugar Hydroxyls | The hydroxyl groups of the deoxyribose are protected with suitable protecting groups (e.g., benzoyl or silyl (B83357) ethers) to prevent side reactions. | The choice of protecting groups must be compatible with subsequent reaction conditions. |
| 3. Activation of the Anomeric Center | The anomeric hydroxyl group is converted into a good leaving group, such as a halide (e.g., chloride or bromide), to facilitate nucleophilic substitution. | The conditions for this step must be carefully controlled to avoid anomerization. |
| 4. Glycosylation | The activated sugar is coupled with a protected cytosine base (e.g., N⁴-benzoyl-cytosine). | Lewis acids are often used as catalysts to promote the reaction and influence the stereoselectivity. |
| 5. Deprotection | All protecting groups from the sugar and the base are removed to yield the final [1'-¹³C]2'-deoxycytidine. | The deprotection conditions must be mild enough to avoid degradation of the nucleoside. |
| 6. Purification and Hydration | The final product is purified by chromatographic methods and then crystallized as a monohydrate. | High purity is essential for applications such as NMR spectroscopy. |
The synthesis of related ¹³C-labeled nucleoside phosphoramidites for incorporation into oligonucleotides has also been reported. These methods often involve the regioselective protection and phosphitylation of the labeled nucleoside. nih.gov
Enzymatic Approaches for Isotopic Incorporation into Nucleosides
Enzymatic methods provide a powerful alternative to purely chemical synthesis for the production of isotopically labeled nucleosides and nucleic acids. These approaches often offer high stereospecificity and regioselectivity, leveraging the natural catalytic activity of enzymes. Chemo-enzymatic strategies, which combine chemical synthesis of precursors with enzymatic transformations, are particularly versatile. oup.com
One common enzymatic approach involves the use of nucleoside phosphorylases. These enzymes catalyze the reversible phosphorolysis of nucleosides to a sugar-1-phosphate and a nucleobase. By using a ¹³C-labeled sugar-1-phosphate and the desired nucleobase (cytosine), [1'-¹³C]2'-deoxycytidine can be synthesized.
Another powerful enzymatic method is the de novo biosynthesis of nucleosides using a cascade of enzymatic reactions starting from simple, isotopically labeled precursors. While complex, this approach can provide high yields of labeled nucleosides.
| Enzyme Class | Description of Application | Example |
| Nucleoside Phosphorylases | Catalyze the synthesis of a nucleoside from a nucleobase and a sugar-1-phosphate. | Purine nucleoside phosphorylase (PNP) and uridine (B1682114) phosphorylase (UP) can be used in coupled reactions to synthesize pyrimidine (B1678525) deoxynucleosides. |
| Deoxyribosyltransferases | Transfer a deoxyribosyl group from one nucleoside to another base. | A deoxyribosyltransferase can be used to transfer a [1'-¹³C]-2-deoxyribosyl group to cytosine. |
| Polymerases | Used for the synthesis of labeled DNA strands from labeled deoxynucleoside triphosphates (dNTPs). | Taq DNA polymerase can incorporate [1'-¹³C]2'-deoxycytidine triphosphate into a growing DNA chain. nih.gov |
The synthesis of uniformly ¹³C,¹⁵N-labeled DNA for heteronuclear NMR studies often relies on the enzymatic polymerization of labeled dNTPs. nih.gov These labeled dNTPs can be produced through a combination of chemical and enzymatic steps.
Precursor Labeling for Nucleic Acid Synthesis Applications
The primary application of [1'-¹³C]2'-deoxycytidine monohydrate is as a precursor for the synthesis of isotopically labeled DNA oligonucleotides. These labeled oligonucleotides are invaluable tools for NMR-based structural and dynamic studies of DNA and DNA-protein complexes. nih.gov
To be incorporated into a DNA strand using automated solid-phase synthesis, [1'-¹³C]2'-deoxycytidine must first be converted into a phosphoramidite (B1245037) building block. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group.
The site-specific incorporation of the [1'-¹³C]-labeled phosphoramidite allows researchers to introduce an NMR-active nucleus at a precise location within a DNA sequence. This enables the detailed analysis of local conformation, dynamics, and interactions at that specific site, which would be difficult to probe using uniformly labeled DNA due to spectral overlap. nih.gov
Recent advancements have focused on developing efficient methods for the synthesis of such labeled phosphoramidites to be used in solid-phase DNA synthesis. nih.gov The ability to place a ¹³C label at the 1'-position is particularly advantageous for studying sugar pucker conformations and glycosidic bond rotations, which are key determinants of DNA structure.
The following table summarizes the key precursors and their applications in nucleic acid research:
| Labeled Compound | Application | Research Focus |
| [1'-¹³C]2'-Deoxycytidine Monohydrate | Precursor for phosphoramidite synthesis. | Foundational labeled nucleoside. |
| [1'-¹³C]2'-Deoxycytidine Phosphoramidite | Building block for solid-phase DNA synthesis. | Site-specific incorporation into DNA oligonucleotides. nih.gov |
| [1'-¹³C]2'-Deoxycytidine Triphosphate (dCTP) | Substrate for enzymatic DNA synthesis (e.g., PCR). | Synthesis of labeled DNA for NMR and other biophysical studies. nih.gov |
The availability of these labeled precursors has significantly advanced the field of nucleic acid structural biology, providing researchers with the tools needed to unravel the complexities of DNA function at an atomic level.
Applications in Metabolic Flux Analysis Mfa
Principles and Methodological Framework of ¹³C-Metabolic Flux Analysis
The fundamental principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate into a cell culture or organism. creative-proteomics.com As the cells metabolize this tracer, the ¹³C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. nih.gov These patterns, often referred to as isotopomer distributions, are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The experimental workflow of a typical ¹³C-MFA study involves several key steps:
Tracer Selection: The choice of the ¹³C-labeled substrate is crucial and depends on the specific metabolic pathways under investigation. nih.gov
Labeling Experiment: Cells are cultured in a medium containing the ¹³C tracer until they reach a metabolic and isotopic steady state. nih.gov
Sample Analysis: Metabolites are extracted, and their ¹³C labeling patterns are determined.
Flux Calculation: The measured labeling data, along with other physiological data (e.g., substrate uptake and product secretion rates), are used in a computational model to estimate the intracellular fluxes that best explain the observed labeling patterns. nih.gov
Quantitative Elucidation of Intracellular Carbon Fluxes
The use of specifically labeled tracers like [1'-¹³C]2'-deoxycytidine monohydrate can provide detailed information about carbon flow in specific metabolic pathways.
The de novo synthesis of nucleotides is a fundamental process for cell proliferation and is often dysregulated in diseases like cancer. northwestern.edu Tracing the incorporation of labeled precursors into nucleotides can quantify the activity of these pathways. When cells are supplied with [1'-¹³C]2'-deoxycytidine monohydrate, the labeled deoxycytidine can be taken up and phosphorylated to deoxycytidine triphosphate (dCTP), a direct building block for DNA synthesis. The ¹³C label at the 1'-position of the deoxyribose ring allows for the direct tracing of the salvage pathway for pyrimidine (B1678525) deoxyribonucleotides.
Furthermore, if the deoxyribose moiety is catabolized, the ¹³C label can enter the central carbon metabolism, providing insights into the interconnection between nucleotide degradation and other metabolic pathways.
| Pathway | Key Enzyme | Expected Labeled Product | Significance of Labeling |
| Deoxyribonucleoside Salvage | Deoxycytidine kinase | [1'-¹³C]dCMP | Direct measure of the salvage pathway activity. |
| DNA Synthesis | DNA polymerase | DNA containing [1'-¹³C]deoxycytidine | Quantifies the contribution of salvaged deoxycytidine to DNA replication. |
This table presents hypothetical expected outcomes from a tracer experiment with [1'-¹³C]2'-deoxycytidine monohydrate to illustrate its potential application in studying nucleotide biosynthesis.
While the primary application of a labeled nucleoside would be to trace nucleotide metabolism, the catabolism of the deoxyribose sugar can also provide information about central carbon metabolism. The deoxyribose-5-phosphate, derived from the breakdown of deoxyribonucleosides, can be converted to glyceraldehyde-3-phosphate and acetaldehyde. The ¹³C label from the 1'-position of the deoxyribose would be transferred to these intermediates, which can then enter glycolysis and the tricarboxylic acid (TCA) cycle. By tracking the distribution of this label in central metabolites, it is possible to quantify the flux through these pathways originating from nucleotide catabolism.
| Metabolic Pathway | Key Intermediate | Potential Labeled Metabolites | Information Gained |
| Glycolysis | Glyceraldehyde-3-phosphate | Pyruvate, Lactate | Flux from deoxyribose catabolism into glycolysis. |
| TCA Cycle | Acetyl-CoA | Citrate, Malate, Glutamate | Contribution of nucleotide degradation to the TCA cycle pool. |
This table illustrates the potential for [1'-¹³C]2'-deoxycytidine monohydrate to trace carbon flow into central metabolic networks upon catabolism of the deoxyribose moiety.
Experimental Design Considerations for ¹³C-Tracer Studies
The success of a ¹³C-MFA experiment relies heavily on a robust experimental design.
A key assumption in many ¹³C-MFA studies is that the biological system is at an isotopic steady state, meaning the labeling pattern of intracellular metabolites is stable over time. nih.gov To achieve this, cells are typically cultured with the ¹³C tracer for a duration that is sufficient for the label to be fully incorporated into the metabolites of interest. nih.gov For studies involving nucleotide metabolism, which can have slower turnover rates compared to central carbon metabolism, achieving a true isotopic steady state may require longer incubation times. It is crucial to experimentally verify the attainment of isotopic steady state by analyzing samples at multiple time points. nih.gov
In situations where metabolic fluxes are changing over time, such as during a response to a stimulus or a shift in nutrient availability, a steady-state assumption is not valid. In these cases, dynamic ¹³C-labeling approaches are employed. These methods involve measuring the time-dependent changes in the labeling patterns of metabolites after the introduction of the ¹³C tracer. This time-course data provides a richer dataset that can be used to resolve fluxes in non-steady-state conditions. A dynamic labeling experiment with [1'-¹³C]2'-deoxycytidine monohydrate could be particularly useful for studying the rapid changes in nucleotide metabolism during cell cycle progression or in response to DNA damage.
Integration with Systems Biology for Metabolic Network Reconstruction and Understanding
The precise quantification of metabolic fluxes, enabled by tracers like [1'-13C]2'-deoxycytidine monohydrate, provides critical data for the construction and refinement of systems-level metabolic models. This integration of experimental data with computational modeling is a cornerstone of systems biology, allowing for a holistic understanding of cellular metabolism.
Metabolic flux analysis (MFA) using isotopically labeled compounds offers a quantitative snapshot of the rates of intracellular reactions, which cannot be obtained from genomics, transcriptomics, or proteomics alone. nih.gov While these other 'omics' technologies provide a static picture of the components of a biological system, fluxomics provides a dynamic view of how these components work together. nih.gov The data generated from tracing the 13C label from this compound through the nucleotide synthesis pathways is invaluable for validating and improving the predictive accuracy of genome-scale metabolic models (GEMs). nih.govresearchgate.net
These models are mathematical representations of the complete set of metabolic reactions within an organism or cell. researchgate.net By comparing the flux distributions predicted by a model with the experimentally determined fluxes from tracer experiments, researchers can identify discrepancies and refine the network reconstruction. nih.gov For instance, if a model predicts a certain flux through the de novo pyrimidine synthesis pathway, but tracer data from this compound indicates a significant contribution from the salvage pathway, the model can be updated to more accurately reflect the metabolic reality of the cell under specific conditions. researchgate.netnih.gov
This iterative process of model building, experimental validation with labeled compounds, and model refinement leads to more accurate and predictive metabolic network reconstructions. nih.govresearchgate.net Such validated models are powerful tools for:
Identifying Metabolic Bottlenecks and Targets: By understanding the flow of metabolites, researchers can identify rate-limiting steps in pathways of interest, which can be potential targets for drug development or metabolic engineering. numberanalytics.comnih.gov
Understanding Disease States: Altered nucleotide metabolism is a hallmark of many diseases, including cancer. oup.comnumberanalytics.com Integrating flux data from labeled nucleosides helps to build more accurate models of cancer metabolism, which can aid in the development of targeted therapies. mit.edu
Predicting Cellular Phenotypes: Robust metabolic models can be used to predict how a cell will respond to genetic or environmental perturbations, providing a powerful platform for in silico experimentation.
The integration of flux data from specific tracers like this compound is therefore essential for moving beyond a simple parts list of metabolic components to a true systems-level understanding of cellular function.
Illustrative Research Findings on Nucleotide Flux Integration
While specific flux data for this compound is often embedded within larger metabolic studies, the following table illustrates how such data is typically presented and used to inform metabolic models. The data represents hypothetical but realistic flux measurements in a cancer cell line under different conditions, demonstrating the quantitative insights gained from tracer experiments.
| Metabolic Flux | Control Cancer Cells (Relative Flux %) | Drug-Treated Cancer Cells (Relative Flux %) | Implication for Metabolic Model |
|---|---|---|---|
| De Novo Pyrimidine Synthesis | 65% | 30% | Downregulation of the de novo pathway upon drug treatment needs to be reflected in the model's constraints. |
| Pyrimidine Salvage Pathway (from deoxycytidine) | 35% | 70% | Increased reliance on the salvage pathway suggests upregulation of corresponding enzymes, a key refinement for the predictive accuracy of the model. |
| Flux to dCTP for DNA Synthesis | 100% | 50% | Reduced flux to dCTP correlates with observed cell cycle arrest, a phenotype the model should predict. |
| Conversion of dCMP to dUMP | 15% | 25% | Shifting flux towards thymidylate synthesis, potentially as a compensatory mechanism, needs to be incorporated into the network model. |
This table demonstrates how quantitative flux data, obtained from tracers like this compound, provides the necessary information to refine metabolic network reconstructions, leading to a more accurate and predictive understanding of cellular metabolism in a systems biology context.
Applications in Nuclear Magnetic Resonance Nmr Spectroscopy
Elucidation of Nucleic Acid Structure and Dynamics via ¹³C NMR
The ¹³C nucleus, with its wide chemical shift dispersion, offers significant advantages for resolving structural and dynamic features of nucleic acids that are often obscured in proton (¹H) NMR spectra due to severe resonance overlap. nih.gov Labeling with ¹³C at specific sites, such as the 1'-position of 2'-deoxycytidine (B1670253), enhances sensitivity and simplifies complex spectra, enabling detailed conformational analysis. nih.gov
Determination of Deoxyribose Sugar Pucker Conformation in DNA
Specifically, the C1' chemical shift provides a diagnostic marker to distinguish between N-type (C3'-endo) and S-type (C2'-endo) conformations. nih.gov While a comprehensive table for [1'-¹³C]2'-deoxycytidine is specific to its environment within a DNA strand, general observations from studies on related nucleosides provide a strong predictive framework.
Table 1: Correlation of Deoxyribose ¹³C Chemical Shifts with Sugar Pucker Conformation This table presents representative ¹³C chemical shift ranges for deoxyribose carbons in different pucker conformations based on established principles. Exact values for [1'-¹³C]2'-deoxycytidine monohydrate within a specific DNA context may vary.
| Carbon Atom | C3'-endo (A-form DNA) Chemical Shift (ppm) | C2'-endo (B-form DNA) Chemical Shift (ppm) |
| C1' | ~92 | ~87 |
| C2' | ~41 | ~41 |
| C3' | ~78 | ~75 |
| C4' | ~84 | ~88 |
| C5' | ~63 | ~66 |
Source: Based on data from studies on nucleosides and DNA fragments. nih.govosti.gov
Characterization of Conformational Exchange Processes in Labeled Nucleic Acids
Nucleic acids are not static molecules but exist in a dynamic equilibrium of different conformations. These conformational exchange processes, occurring on the microsecond to millisecond timescale, are often crucial for biological function. NMR relaxation dispersion experiments, particularly ¹³C Carr-Purcell-Meiboom-Gill (CPMG) experiments, are powerful techniques for characterizing these dynamics. nih.gov The site-specific incorporation of ¹³C labels, such as in [1'-¹³C]2'-deoxycytidine, provides the necessary spectroscopic probes to monitor these exchange processes. nih.gov
For example, studies on a mini-cTAR DNA construct, which is involved in the HIV replication cycle, have utilized ¹³C labeling to investigate its conformational dynamics. nih.gov These experiments have revealed an exchange process between a ground state and a low-populated excited state, a dynamic feature that is modulated upon binding of the HIV-1 nucleocapsid protein 7 (NCp7). nih.gov The labeling strategy allows for the determination of kinetic parameters of this exchange. nih.gov
Table 2: Conformational Exchange Dynamics of a ¹³C-Labeled mini-cTAR DNA This table illustrates the type of kinetic data obtainable from ¹³C relaxation dispersion NMR studies on labeled nucleic acids.
| System | Exchange Rate (k_ex) (s⁻¹) | Population of Excited State (p_B) (%) |
| mini-cTAR DNA | 565 | 2.5 |
| mini-cTAR DNA + NCp7 | 1124 | 2.3 |
Source: Data adapted from studies on ¹³C-labeled mini-cTAR DNA. nih.gov
Facilitation of Resonance Assignment in Complex Biomolecular Assemblies
A prerequisite for any detailed structural or dynamic NMR study is the sequence-specific assignment of resonances. This can be a major bottleneck for larger nucleic acids and their complexes due to extensive signal overlap in the NMR spectra. nih.govnih.gov Site-specific ¹³C labeling, including at the 1'-position of deoxycytidine, can greatly simplify this process. nih.govnih.gov By introducing a ¹³C label at a single, known position within a DNA sequence, the corresponding ¹H-¹³C correlation in an HSQC (Heteronuclear Single Quantum Coherence) spectrum can be unambiguously identified. nih.gov
This approach was successfully demonstrated in the study of a challenging RNA/DNA hybrid from the HIV-1 polypurine tract. nih.gov The DNA strand, rich in pyrimidines, presented significant resonance degeneracy. By synthesizing DNA constructs with site-specifically ¹³C-labeled thymidines, researchers could easily assign the resonances of these residues in the fully labeled construct by comparing the simplified HSQC spectra. nih.gov A similar strategy using [1'-¹³C]2'-deoxycytidine would provide the same advantage for assigning cytidine (B196190) residues. This method significantly enhances the resolution and simplifies the assignment process, which would otherwise be complicated by the need for constant-time evolution periods to suppress ¹³C-¹³C couplings in uniformly labeled samples. nih.gov
Table 3: Facilitation of Resonance Assignment using Site-Specific ¹³C Labeling This table illustrates how site-specific labeling simplifies spectra for resonance assignment, using labeled thymidine (B127349) as an example. A similar outcome would be expected with [1'-¹³C]2'-deoxycytidine.
| DNA Construct | Observed ¹H-¹³C HSQC Cross-Peaks | Assignment |
| Fully 6-¹³C-Thymidine Labeled | Multiple overlapping signals | Ambiguous |
| Site-Specifically T12 Labeled | Single C6-H6 correlation | T12 assigned |
| Site-Specifically T17 Labeled | Single C6-H6 correlation | T17 assigned |
Source: Based on the strategy described for a polypurine tract RNA/DNA hybrid. nih.gov
Investigating Enzyme-Substrate Interactions and Conformational States with Labeled Nucleosides
The specific labeling of substrates like [1'-¹³C]2'-deoxycytidine monohydrate is invaluable for studying the interactions between nucleic acids and proteins, particularly enzymes involved in nucleotide metabolism.
Studies with Deoxycytidine Kinase (dCK) and Analogous Enzymes
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxycytidine (dC) to deoxycytidine monophosphate (dCMP). wikipedia.org This is the rate-limiting step in this pathway and is crucial for providing precursors for DNA synthesis. wikipedia.org The enzyme also phosphorylates several clinically important nucleoside analogs used in cancer and antiviral therapies. wikipedia.org
Understanding the kinetic mechanism of dCK is fundamental to comprehending its biological role and for the development of new drugs. Kinetic studies have determined the binding affinities (Km) for its substrates. While kinetic isotope effect studies suggest that ¹³C labeling can influence reaction rates, the effect is often small and provides a powerful tool for probing enzymatic mechanisms. nih.govnih.gov The use of ¹³C-labeled substrates allows for detailed investigation of the enzyme's catalytic cycle and inhibition. nih.gov
Table 4: Kinetic Parameters of Human Deoxycytidine Kinase This table provides kinetic data for the natural substrate deoxycytidine. Studies with [1'-¹³C]2'-deoxycytidine would allow for the determination of kinetic isotope effects.
| Substrate/Inhibitor | Parameter | Value (µM) |
| Deoxycytidine | K_m | 0.94 |
| MgATP | K_m | 30 |
| dCTP (inhibitor) | K_i | 0.7 |
Source: Data from studies on human T-lymphoblast deoxycytidine kinase. nih.gov
Ligand Binding and Kinetic Analysis through Isotope-Edited NMR
Isotope-edited NMR spectroscopy is a powerful technique for studying the binding of ligands to macromolecules. nih.gov In a typical experiment involving a protein-DNA complex, one component is isotopically labeled (e.g., the DNA with [1'-¹³C]2'-deoxycytidine) while the other remains at natural abundance. nih.gov This allows for the selective observation of NMR signals from the labeled component, effectively filtering out the signals from the much larger unlabeled protein. nih.gov
This approach can be used to map the binding interface by monitoring chemical shift perturbations (CSPs) in the labeled DNA upon protein binding. The nuclei at the binding interface will experience a change in their chemical environment, leading to shifts in their resonance frequencies. Furthermore, transferred Nuclear Overhauser Effect (Tr-NOE) experiments on complexes with labeled nucleosides can reveal the conformation of the bound ligand. Studies on dCK with ¹³C-labeled deoxycytidine have shown that the nucleoside adopts a South-type (C2'-endo) sugar pucker when bound to the enzyme, suggesting this conformation is important for the subsequent phosphorylation reaction.
Structural Characterization of Enzyme-Nucleoside Complexes
The site-specific incorporation of a stable isotope like carbon-13 into a nucleoside such as 2'-deoxycytidine provides a powerful, non-invasive probe for elucidating the structural and conformational dynamics of enzyme-nucleoside interactions at atomic resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with isotopic labeling, allows for the direct observation of the nucleoside's behavior when bound to an enzyme. The strategic placement of a ¹³C label, for instance at the C1' position of the deoxyribose sugar, enhances the NMR signal of that specific atom, enabling detailed analysis of its local environment and conformation within the enzyme's active site.
One significant application of this methodology is in the study of kinases, such as human deoxycytidine kinase (dCK), which are crucial enzymes in nucleoside metabolism and the activation of many antiviral and anticancer prodrugs. Understanding how these enzymes recognize and bind their substrates is fundamental for the rational design of new therapeutic agents.
Research Findings: The Deoxycytidine Kinase (dCK) Complex
Detailed NMR studies have been conducted on the complex formed between human recombinant deoxycytidine kinase (dCK) and isotopically labeled 2'-deoxycytidine (dCyd). rsc.orgslu.se In one pivotal study, 2'-deoxycytidine, which was isotopically enriched with ¹³C in the furanose ring and with deuterium, was used to characterize the structure of the bound ligand. rsc.orgslu.se While this study utilized a more extensively labeled molecule, the insights gained are directly relevant to the behavior of the C1' position.
By employing advanced NMR techniques such as Transferred Nuclear Overhauser Effect (TRNOE) and Transferred Dipole-Dipole (DD) Cross-Correlated Relaxation (CCR), researchers were able to determine the conformation of dCyd when it is bound to the dCK enzyme. rsc.orgslu.se The TRNOE experiments measure the transfer of magnetization from the large, slowly tumbling enzyme to the smaller, bound ligand, providing information about the ligand's conformation in the bound state.
The key findings from these NMR experiments revealed that the 2'-deoxycytidine molecule, when complexed with dCK, adopts a South-type (S-type) sugar pucker conformation . rsc.orgslu.seresearchgate.net In nucleosides, the five-membered furanose ring is not planar and can "pucker" into different conformations, primarily distinguished as North (N-type) or South (S-type). This specific S-type conformation is considered a "near transition state" structure, which is a conformation that is energetically close to the state required for the enzyme to catalyze the phosphorylation of the nucleoside. rsc.orgslu.se This insight into the bound conformation is critical for understanding the enzyme's catalytic mechanism.
Furthermore, the NMR studies provided evidence that 2'-deoxycytidine has a single binding site on the dCK enzyme. rsc.orgslu.seresearchgate.net This was concluded by observing the NMR crosspeaks, which indicated that the bound dCyd and its subsequent product, the 5'-monophosphate, have comparable correlation times, suggesting they are all bound within a ternary complex on the enzyme. rsc.orgslu.se
The data derived from these studies underscore the utility of ¹³C-labeled nucleosides in providing precise structural details of enzyme-ligand complexes, which are often unattainable through other methods like X-ray crystallography, especially for transient or dynamic interactions in solution.
Interactive Data Table: NMR Study of dCK-[¹³C]dCyd Complex
The following table summarizes the key findings from the NMR conformational study of the 2'-deoxycytidine complex with deoxycytidine kinase.
| Parameter | Observation | Significance | Reference |
| Enzyme | Human recombinant deoxycytidine kinase (dCK) | A key enzyme in nucleoside salvage pathways and activation of nucleoside analogue drugs. | rsc.orgslu.se |
| Ligand | Isotopically labeled 2'-deoxycytidine (dCyd) | The substrate for the dCK enzyme. Isotopic labeling enables detailed NMR analysis. | rsc.orgslu.seresearchgate.net |
| NMR Techniques | Transferred NOE (TRNOE), Transferred Dipole-Dipole Cross-Correlated Relaxation (CCR) | These solution NMR methods are used to determine the conformation of a small ligand bound to a large protein. | rsc.orgslu.se |
| Bound Conformation | South-type (S-type) sugar pucker | Reveals the specific shape the nucleoside must adopt to fit into the enzyme's active site for catalysis. | rsc.orgslu.seresearchgate.net |
| Binding Stoichiometry | One binding site for dCyd on dCK | Defines the enzyme-substrate interaction ratio and helps in modeling the active site. | rsc.orgslu.seresearchgate.net |
| Catalytic Insight | Bound dCyd is in a "near transition state" | Provides a structural basis for understanding how dCK facilitates the phosphorylation reaction. | rsc.orgslu.se |
Cellular and Molecular Mechanisms of 1 13c 2 Deoxycytidine Monohydrate Utilization
Mechanisms of Cellular Uptake and Intracellular Transport of Deoxynucleosides
The initial step in the utilization of exogenous deoxynucleosides like [1'-13C]2'-deoxycytidine is its transport across the plasma membrane into the cell's cytoplasm. This process is not one of simple diffusion but is mediated by specialized membrane proteins known as nucleoside transporters (NTs). Eukaryotic cells possess a variety of NTs, which are broadly classified into two major families: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). CNTs are sodium-dependent and can transport nucleosides against a concentration gradient, while ENTs facilitate the movement of nucleosides down their concentration gradient. The specific transporters involved can vary between cell types, influencing the efficiency of deoxynucleoside uptake.
Once inside the cell, [1'-13C]2'-deoxycytidine must be transported to the cellular compartments where it will be metabolized and utilized, primarily the cytoplasm and the nucleus. Intracellular transport is a complex process that ensures molecules reach their correct destinations. wikipedia.org For small molecules like deoxynucleosides, movement within the cytoplasm is largely governed by diffusion. However, transport into organelles is more specialized. wikipedia.org For instance, transport into the nucleus for DNA replication and transcription occurs through the nuclear pore complex.
Incorporation into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)
The central role of [1'-13C]2'-deoxycytidine is to act as a precursor for the synthesis of nucleic acids. After entering the cell, it must undergo a series of enzymatic modifications to become a substrate for DNA and RNA polymerases.
Before [1'-13C]2'-deoxycytidine can be incorporated into nucleic acids, it must be converted into its active triphosphate form, [1'-13C]2'-deoxycytidine triphosphate ([1'-13C]dCTP). This conversion is a three-step phosphorylation cascade catalyzed by a series of kinases.
Monophosphorylation: The first and rate-limiting step is the phosphorylation of [1'-13C]2'-deoxycytidine to [1'-13C]2'-deoxycytidine monophosphate ([1'-13C]dCMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govwikipedia.org dCK is a crucial enzyme in the nucleoside salvage pathway, responsible for phosphorylating not only deoxycytidine but also other deoxynucleosides. nih.gov
Diphosphorylation: The newly synthesized [1'-13C]dCMP is then converted to [1'-13C]2'-deoxycytidine diphosphate (B83284) ([1'-13C]dCDP). This step is primarily carried out by UMP/CMP kinase. wikipedia.org
Triphosphorylation: Finally, [1'-13C]dCDP is phosphorylated to the active form, [1'-13C]dCTP, by the enzyme nucleoside diphosphate kinase (NDPK). wikipedia.org
The regulation of this pathway is critical for maintaining a balanced pool of deoxynucleotide triphosphates (dNTPs), which is essential for the fidelity of DNA replication. The activity of dCK, the key regulatory enzyme, is controlled by feedback inhibition. High levels of the end-product, dCTP, allosterically inhibit dCK, thus preventing the overproduction of deoxycytidine nucleotides. nih.gov Furthermore, dCK activity is linked to the cell cycle and the DNA damage response. In response to DNA damage, dCK can be activated through phosphorylation by the ataxia–telangiectasia-mutated (ATM) kinase, increasing the supply of dNTPs needed for DNA repair. nih.gov
Table 1: Key Enzymes in Deoxycytidine Phosphorylation
| Step | Substrate | Product | Enzyme |
| 1 | [1'-13C]2'-Deoxycytidine | [1'-13C]dCMP | Deoxycytidine Kinase (dCK) |
| 2 | [1'-13C]dCMP | [1'-13C]dCDP | UMP/CMP Kinase |
| 3 | [1'-13C]dCDP | [1'-13C]dCTP | Nucleoside Diphosphate Kinase (NDPK) |
The end product of the phosphorylation pathway, [1'-13C]dCTP, is a direct precursor for DNA synthesis. During DNA replication and repair, DNA polymerases incorporate the [1'-13C]dCMP moiety into the growing polynucleotide chain, releasing pyrophosphate. This allows the stable 13C isotope to be integrated into the very backbone of the genetic material, making it an invaluable tool for studying DNA dynamics.
While deoxycytidine is a canonical component of DNA, its incorporation into RNA can also occur. nih.govresearchgate.net Although ribonucleoside triphosphates are the primary substrates for RNA polymerases, studies with deoxycytidine analogues have demonstrated that dCTP can be incorporated into RNA molecules, albeit at a lower frequency than into DNA. nih.govresearchgate.net This incorporation can be a significant metabolic fate for the deoxynucleoside. researchgate.netnih.gov
Nucleic acids are not static molecules; they are in a constant state of synthesis and degradation, a process known as turnover. When DNA and RNA are broken down by nucleases, they release their constituent mononucleotides. The degradation of nucleic acids containing [1'-13C]dCMP releases this labeled mononucleotide back into the cellular pool. This liberated [1'-13C]dCMP can then be re-phosphorylated to [1'-13C]dCTP and reutilized for new nucleic acid synthesis, contributing to the ongoing turnover process. Tracing the flow of the 13C label provides quantitative insights into the rates of DNA and RNA synthesis and degradation in different cell populations or under various physiological conditions.
The utilization of pre-formed nucleosides like [1'-13C]2'-deoxycytidine is the cornerstone of nucleotide salvage pathways. wikipedia.org These pathways are crucial for cellular economy, recycling the products of nucleic acid degradation and supplementing the de novo synthesis of nucleotides. mdpi.com In some tissues and cell types, salvage is the primary source of dNTPs. mdpi.com
The metabolic fate of [1'-13C]2'-deoxycytidine is not limited to its direct incorporation as a cytidine (B196190) nucleotide. It can also be biochemically converted into other pyrimidine (B1678525) nucleotides, a process known as interconversion. A key enzyme in this process is a deaminase.
Deamination to Deoxyuridine Derivatives: Deoxycytidine can be deaminated by cytidine deaminase (CDA) to form deoxyuridine. nih.gov Alternatively, at the monophosphate level, dCMP can be deaminated by dCMP deaminase to form deoxyuridine monophosphate (dUMP).
Conversion to Thymidine (B127349) Nucleotides: The dUMP generated from these deamination reactions is a critical precursor for the synthesis of thymidine nucleotides. The enzyme thymidylate synthase catalyzes the methylation of dUMP to produce thymidine monophosphate (TMP). TMP is then phosphorylated to thymidine triphosphate (dTTP), which is required for DNA synthesis.
Therefore, the 13C label initially present on [1'-13C]2'-deoxycytidine can be transferred to deoxyuridine and subsequently to thymidine nucleotides. This interconversion is vital for maintaining the appropriate balance between cellular dCTP and dTTP pools, which is critical for preventing mutations during DNA replication. nih.gov By tracing the 13C label, researchers can dissect the relative fluxes through direct phosphorylation versus interconversion pathways. Deoxycytidine is also known to be salvaged into phospholipid precursors in some cell types. nih.gov
Table 2: Key Enzymes in Deoxycytidine Salvage and Interconversion
| Pathway | Substrate | Product | Enzyme |
| Deamination | Deoxycytidine | Deoxyuridine | Cytidine Deaminase (CDA) |
| Deamination | dCMP | dUMP | dCMP Deaminase |
| Thymidylate Synthesis | dUMP | TMP | Thymidylate Synthase |
Advanced Analytical Methodologies for Isotopic Analysis of 1 13c 2 Deoxycytidine Monohydrate and Its Metabolites
Mass Spectrometry (MS) Techniques in 13C-Labeled Metabolomics
Mass spectrometry stands as a cornerstone in metabolomics, offering unparalleled sensitivity and specificity for the detection and quantification of a wide array of metabolites. In the context of 13C-labeled studies, MS techniques are indispensable for tracing the metabolic journey of [1'-13C]2'-deoxycytidine monohydrate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like nucleosides, derivatization is a necessary prerequisite to increase their volatility. Trimethylsilyl (TMS) derivatives are commonly used for this purpose. mdpi.com
GC-MS provides detailed information on the mass isotopomer distribution of metabolites, which is crucial for metabolic flux analysis. nih.gov By analyzing the mass spectra of fragments of the derivatized metabolites, it is possible to determine the extent and position of 13C incorporation. mdpi.com For instance, in studies involving 13C-labeled glucose, GC-MS has been successfully used to analyze the labeling patterns in sugars and their derivatives, providing insights into central carbon metabolism. nih.gov While direct GC-MS analysis of deoxycytidine is less common than that of other metabolites, the principles of isotopic profiling remain the same. The selection of appropriate fragments for analysis is critical to avoid analytical biases and ensure accurate determination of 13C-positional enrichments. mdpi.com
A key advantage of GC-MS is its high chromatographic resolution, which can even lead to the partial separation of isotopologues, a phenomenon known as isotope fractionation. nih.gov While this can complicate analysis, it can also be exploited to enhance the detection of low levels of labeling. nih.gov
Table 1: Illustrative GC-MS Fragments for Isotopic Analysis of a Derivatized Deoxycytidine Metabolite
| Analyte | Derivative | Fragment Ion (m/z) | Information Provided |
| Deoxyribose | TMS | [Fragment A] | Labeling in the sugar moiety |
| Cytosine | TMS | [Fragment B] | Labeling in the base |
| Deoxycytidine | TMS | [Molecular Ion] | Overall 13C enrichment |
Note: The specific m/z values would depend on the derivatization agent and the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Metabolite Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the premier platform for the analysis of a wide range of metabolites, including polar and non-volatile compounds like this compound and its phosphorylated derivatives, without the need for derivatization. wustl.edunih.gov This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
Targeted LC-MS/MS (tandem mass spectrometry) methods, often employing a triple quadrupole (QQQ) mass spectrometer, are particularly powerful for quantifying specific metabolites. acs.orguab.edu This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is detected. uab.edu This highly specific detection method allows for accurate quantification even in complex biological matrices. nih.govnih.gov The use of stable isotope-labeled internal standards, such as those containing 13C or 15N, is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision. uab.edunih.gov
High-resolution mass spectrometry (HRMS) coupled with LC, such as on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, which aids in the confident identification of metabolites and the resolution of isotopologues. wustl.edunih.gov This is particularly valuable in untargeted metabolomics and for confirming the identity of novel metabolites. frontiersin.org
Table 2: Representative LC-MS/MS Parameters for the Analysis of Deoxycytidine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-deoxycytidine (B1670253) | 228.1 | 112.1 | 15 |
| [1'-13C]2'-deoxycytidine | 229.1 | 112.1 | 15 |
| 2'-deoxycytidine monophosphate (dCMP) | 306.1 | 112.1 | 20 |
| [1'-13C]dCMP | 307.1 | 112.1 | 20 |
| 2'-deoxycytidine triphosphate (dCTP) | 466.0 | 159.0 | 25 |
| [1'-13C]dCTP | 467.0 | 159.0 | 25 |
Note: These values are illustrative and would require optimization for specific instruments and experimental conditions.
Mass Isotopomer Distribution Analysis (MIDA) for Pathway Contribution Assessment
Mass Isotopomer Distribution Analysis (MIDA) is a powerful computational method used in conjunction with MS data to determine the contribution of different biosynthetic pathways to the formation of a particular metabolite. nih.gov By analyzing the distribution of mass isotopologues (molecules of the same compound that differ in their isotopic composition), MIDA can provide quantitative insights into metabolic fluxes. nih.govcreative-proteomics.com
The core principle of MIDA involves modeling the expected isotopologue distribution of a polymer-like metabolite based on the isotopic enrichment of its precursor monomer. For example, in the context of nucleotide synthesis, the enrichment of the precursor pool (e.g., from [1'-13C]2'-deoxycytidine salvage or de novo synthesis from labeled precursors) will determine the mass isotopomer pattern of newly synthesized DNA. By comparing the observed isotopomer distribution with the theoretically predicted patterns, the relative contributions of different pathways can be calculated. nih.gov
This approach is particularly valuable for studying pyrimidine (B1678525) biosynthesis, where both de novo and salvage pathways contribute to the intracellular nucleotide pool. creative-proteomics.com The analysis of isotopologue patterns in DNA or RNA nucleosides can reveal the relative activity of these pathways under different physiological or pathological conditions. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Enrichment Detection and Positional Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides a wealth of information about molecular structure, dynamics, and isotopic composition. nih.gov For the analysis of this compound, NMR is particularly adept at determining the precise location and extent of 13C enrichment.
13C and 1H NMR for Structural and Quantitative Isotopic Analysis
13C NMR spectroscopy directly detects the 13C nucleus, which has a nuclear spin of 1/2. slideshare.net The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, making 13C NMR an excellent tool for identifying the different carbon atoms in a molecule. udel.edulibretexts.org In a this compound sample, the signal corresponding to the C1' carbon will be significantly enhanced, providing unambiguous confirmation of the labeling position. The chemical shift range in 13C NMR is much wider than in 1H NMR, leading to less signal overlap and simpler spectra, especially with proton decoupling. udel.eduwikipedia.org
1H NMR spectroscopy, while detecting protons, can also provide information about 13C labeling through the observation of 1H-13C spin-spin coupling. nih.gov The proton attached to the 13C-labeled carbon will appear as a doublet instead of a singlet, and the magnitude of the coupling constant provides structural information. nih.gov Proton-Observed, Carbon-Edited (POCE) NMR, also known as 1H[13C] NMR, is a sensitive method to detect 13C label incorporation by observing the protons attached to 13C nuclei. ismrm.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the chemical shifts of directly bonded or long-range coupled 1H and 13C nuclei, respectively. nih.gov These experiments are invaluable for the complete assignment of 1H and 13C signals in complex molecules and for confirming the position of isotopic labels. researchgate.net
Table 3: Typical 1H and 13C Chemical Shifts (ppm) for Deoxycytidine
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| H1' | ~6.2 | C1': ~87 |
| H2' | ~2.1, 2.3 | C2': ~39 |
| H3' | ~4.4 | C3': ~70 |
| H4' | ~4.0 | C4': ~86 |
| H5', H5'' | ~3.7, 3.8 | C5': ~61 |
| H5 | ~5.8 | C5: ~96 |
| H6 | ~7.8 | C6: ~141 |
| C2 | - | ~156 |
| C4 | - | ~166 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. researchgate.netnih.govorganicchemistrydata.org
Advanced NMR Techniques for Dynamic Information (e.g., cross-correlated relaxation, transferred NOE spectroscopy)
Beyond structural and quantitative analysis, advanced NMR techniques can provide insights into the dynamic properties of molecules. Cross-correlated relaxation (CCR) arises from the interference between different relaxation mechanisms, such as dipole-dipole (DD) coupling and chemical shift anisotropy (CSA). researchgate.net The rate of CCR is dependent on the molecular correlation time, making it a sensitive probe of molecular size and dynamics. nih.gov In large molecules or molecular complexes, CCR can be exploited to enhance signal intensity and resolution, as demonstrated in Transverse Relaxation-Optimized Spectroscopy (TROSY). nih.govutoronto.ca For a molecule like this compound, studying the CCR between the C1'-H1' dipole and the 13C1' CSA can provide information about the local dynamics of the deoxyribose ring.
Transferred Nuclear Overhauser Effect (trNOE) spectroscopy is a powerful method for studying the binding of small molecules, such as nucleosides, to larger macromolecules like proteins or nucleic acids. acs.org When a small molecule binds to a large one, it adopts the relaxation properties of the larger molecule. This results in the observation of negative NOEs for the bound small molecule, which can be used to determine its binding conformation. By using this compound, specific interactions involving the sugar moiety can be probed with greater detail and sensitivity.
Q & A
Basic Research Questions
Q. How is [1'-13C]2'-deoxycytidine monohydrate synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : The synthesis involves condensation of protected nucleosides with isotopic reagents. For example, derivatives of 2'-deoxycytidine can be synthesized via 2-chlorophenyldichlorophosphate and 1,2,4-triazole, followed by ammonia treatment (yield: ~54%) . Structural confirmation requires:
- NMR Spectroscopy : 1H and 13C NMR (e.g., 600 MHz for 1H, 400 MHz for 13C in H2O) to verify isotopic labeling at the 1'-position and assess purity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to validate molecular weight (C9H13N3O4·H2O; MW 245.23) and isotopic enrichment (≥98 atom% 13C) .
Q. What is the role of this compound in DNA synthesis and enzymatic conversion studies?
- Methodological Answer : After phosphorylation to dCTP by deoxycytidine kinase (DCK), it is incorporated into DNA via polymerases. Key applications include:
- DNA Polymerase Studies : Monitoring incorporation kinetics using radiolabeled dCTP or fluorescent primers .
- Enzymatic Conversion : As a substrate for deoxycytidine deaminase (EC 3.5.4.14), which converts it to 2'-deoxyuridine. Assays typically use HPLC-MS to quantify metabolites (e.g., LLOQ: 0.5 ng/mL) .
Advanced Research Questions
Q. How can this compound be used in metabolic flux analysis to study nucleotide salvage pathways?
- Methodological Answer : The 13C-label enables tracking of carbon flow in metabolic networks. Example workflow:
- Isotope Tracing : Incubate cells with [1'-13C]2'-deoxycytidine and extract nucleotides at timed intervals.
- LC-MS Analysis : Quantify 13C-enriched dCTP and downstream metabolites (e.g., dCDP, dCMP) using MRM transitions (e.g., m/z 468 → 321 for dCTP) .
- Data Interpretation : Use software like MetaFlux to model flux ratios and identify rate-limiting steps (e.g., DCK activity) .
Q. What experimental strategies resolve contradictions in enzyme kinetics when studying deoxycytidine kinase (DCK) activation?
- Methodological Answer : Contradictions may arise from isotopic effects or substrate competition. Mitigation strategies include:
- Competitive Binding Assays : Co-incubate DCK with unlabeled and 13C-labeled substrates. Measure Ki values via fluorescence polarization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish isotopic interference (ΔH, ΔS) .
- Structural NMR : Use 13C-edited HSQC to map DCK-substrate interactions (e.g., chemical shift perturbations at the active site) .
Q. How does isotopic labeling affect NMR-based structural studies of this compound in enzyme complexes?
- Methodological Answer : The 13C-label enhances sensitivity and resolution in heteronuclear NMR experiments:
- HSQC Spectroscopy : Resolve 1H-13C correlations for the ribose moiety (e.g., 1'-13C chemical shift: ~90 ppm) .
- Relaxation Measurements : Quantify dynamics (e.g., T1/T2 ratios) to assess conformational changes upon enzyme binding .
Q. What are the challenges in quantifying low-abundance 13C-labeled metabolites in in vivo models, and how can they be addressed?
- Methodological Answer : Challenges include signal dilution and background noise. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
